19beta,28-Epoxy-18alpha-oleanan-3beta-ol

CAS No.:

Cat. No.: VC1853179

Molecular Formula: C30H50O2

Molecular Weight: 442.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C30H50O2 |

|---|---|

| Molecular Weight | 442.7 g/mol |

| IUPAC Name | (1R,4R,5R,8R,10S,13R,14R,17R,18R)-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[17.3.2.01,18.04,17.05,14.08,13]tetracosan-10-ol |

| Standard InChI | InChI=1S/C30H50O2/c1-25(2)14-16-30-17-15-28(6)19(23(30)24(25)32-18-30)8-9-21-27(5)12-11-22(31)26(3,4)20(27)10-13-29(21,28)7/h19-24,31H,8-18H2,1-7H3/t19-,20+,21-,22+,23+,24?,27+,28-,29-,30-/m1/s1 |

| Standard InChI Key | BZNIIOGSANMIET-AUSXQUMQSA-N |

| Isomeric SMILES | C[C@@]12CC[C@@]34CCC(C([C@@H]3[C@H]1CC[C@H]5[C@]2(CC[C@@H]6[C@@]5(CC[C@@H](C6(C)C)O)C)C)OC4)(C)C |

| Canonical SMILES | CC1(CCC23CCC4(C(C2C1OC3)CCC5C4(CCC6C5(CCC(C6(C)C)O)C)C)C)C |

Introduction

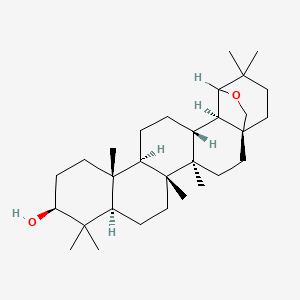

Chemical Identity and Structural Characteristics

Nomenclature and Classification

19beta,28-Epoxy-18alpha-oleanan-3beta-ol belongs to the triterpene family of natural compounds. It is classified as a triterpenoid, specifically a derivative of oleanane with a characteristic cyclic ether formation and a secondary alcohol functional group. The compound is also referred to by several synonyms in the scientific literature:

-

Allobetulinol

-

(3beta,18alpha)-19,28-epoxyoleanan-3-ol

-

(1R,4R,5R,8R,10S,13R,14R,17R,18R)-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[17.3.2.01,18.04,17.05,14.08,13]tetracosan-10-ol (IUPAC name)

Molecular Structure

The compound possesses a complex pentacyclic structure with a characteristic oxygen bridge forming a sixth ring. The molecular structure is defined by the following parameters:

| Structural Parameter | Value |

|---|---|

| Molecular Formula | C30H50O2 |

| Molecular Weight | 442.7 g/mol |

| Exact Mass | 442.381080833 Da |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bond Count | 0 |

The chemical structure features 30 carbon atoms arranged in a complex ring system with one hydroxyl group at position 3-beta and an epoxy bridge connecting positions 19-beta and 28 . The compound derives from a hydride of oleanane, with specific stereochemistry denoted by the 18-alpha and 3-beta positions.

Physical and Chemical Properties

Physical Characteristics

19beta,28-Epoxy-18alpha-oleanan-3beta-ol typically presents as white flakes when purified. The compound demonstrates limited water solubility due to its predominantly hydrophobic structure, as evidenced by its high XLogP3-AA value of 8.1 . This compound exhibits a high melting point range of 258–260°C (literature value: 260–261°C), which is characteristic of many triterpenoid compounds with extensive hydrogen bonding capabilities .

Chemical Properties

The chemical behavior of 19beta,28-Epoxy-18alpha-oleanan-3beta-ol is primarily influenced by its functional groups:

-

The hydroxyl group at position 3-beta serves as a reactive site for esterification reactions

-

The epoxy bridge between positions 19-beta and 28 creates a rigid structure with specific stereochemical configuration

-

The pentacyclic triterpene backbone provides stability and relative inertness to many chemical reactions

These properties make the compound particularly suitable for selective chemical modifications, especially at the hydroxyl position, as demonstrated by the synthesis of derivatives such as 19β,28-Epoxy-18α-olean-3β-ol-2-furoate .

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable structural information about 19beta,28-Epoxy-18alpha-oleanan-3beta-ol. The following spectroscopic data has been documented:

Proton NMR (1H-NMR)

The 1H-NMR spectrum (500 MHz, DMSO-d6) shows several characteristic signals:

-

Multiple singlets at δ 0.78, 0.81, 0.86, 0.93, 0.95, and 0.99 ppm corresponding to methyl groups

-

A doublet of doublets at δ 3.22 ppm (J = 5.0 Hz, J = 11.5 Hz) assigned to the 3-Hα proton

-

Signals at δ 3.46 ppm (d, J = 7.5 Hz) and δ 3.80 ppm (dd, J = 7.5 Hz, J = 1.5 Hz) attributed to the H-19 and H-28 positions of the epoxy bridge

Carbon-13 NMR (13C-NMR)

The 13C-NMR spectrum (125.74 MHz, DMSO-d6) reveals 30 carbon signals consistent with the molecular formula, including:

-

Multiple signals between δ 13.52 and 55.50 ppm corresponding to methyl, methylene, and methine carbons

-

A signal at δ 71.28 ppm assigned to C-28

-

A signal at δ 78.97 ppm attributed to C-3 (bearing the hydroxyl group)

-

A signal at δ 87.95 ppm corresponding to C-19 of the epoxy bridge

Chemical Modifications and Derivative Spectra

When 19beta,28-Epoxy-18alpha-oleanan-3beta-ol undergoes esterification at the 3-beta position, significant spectral changes occur. For example, in the 2-furoate derivative, the 3-Hα signal shifts downfield from 3.22 ppm to 4.73 ppm due to the electron-withdrawing effect of the ester group . Additionally, the derivative exhibits new aromatic proton signals at 6.51, 7.15, and 7.59 ppm, along with a carbonyl carbon signal at 158.71 ppm in the 13C-NMR spectrum.

Chemical Identification Methods

Molecular Identifiers

For precise identification in chemical databases and literature, 19beta,28-Epoxy-18alpha-oleanan-3beta-ol is associated with several standardized molecular identifiers:

| Identifier Type | Value |

|---|---|

| PubChem CID | 10939153 |

| InChI | InChI=1S/C30H50O2/c1-25(2)14-16-30-17-15-28(6)19(23(30)24(25)32-18-30)8-9-21-27(5)12-11-22(31)26(3,4)20(27)10-13-29(21,28)7/h19-24,31H,8-18H2,1-7H3/t19-,20+,21-,22+,23+,24?,27+,28-,29-,30-/m1/s1 |

| InChIKey | BZNIIOGSANMIET-AUSXQUMQSA-N |

| Canonical SMILES | CC1(CCC23CCC4(C(C2C1OC3)CCC5C4(CCC6C5(CCC(C6(C)C)O)C)C)C)C |

These identifiers facilitate cross-referencing and database searches for research purposes .

Isolation and Synthesis

Natural Sources and Extraction

While the search results don't explicitly detail the natural sources of 19beta,28-Epoxy-18alpha-oleanan-3beta-ol, related research indicates that it can be derived from betulin, which is commonly extracted from tree bark. The experimental section of one study describes the isolation process:

-

Pulverized dry bark (100 g) is suspended in a solvent mixture

-

After filtration and concentration, the crude extract is recrystallized from isopropyl alcohol to obtain betulin

-

Betulin is then transformed into allobetulin (19beta,28-Epoxy-18alpha-oleanan-3beta-ol) through further chemical processes

Synthetic Approaches

The synthesis of 19beta,28-Epoxy-18alpha-oleanan-3beta-ol often involves the rearrangement of betulin under acidic conditions. The compound can be obtained with approximately 70% yield through recrystallization from ethyl acetate, resulting in white flakes with the characteristic melting point of 258-260°C .

Chemical Reactivity and Derivatives

Functional Group Reactivity

The hydroxyl group at the 3-beta position represents the primary site for chemical modifications. This functional group can undergo various reactions, including:

-

Esterification with carboxylic acids or their derivatives

-

Etherification

-

Oxidation to ketones

-

Other transformations typical of secondary alcohols

Known Derivatives

One documented derivative is 19β,28-Epoxy-18α-olean-3β-ol-2-furoate, which is formed by esterification of the 3-beta hydroxyl group with 2-furoic acid. This derivative maintains the core structure of the parent compound while introducing new functionality through the furoate group .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume